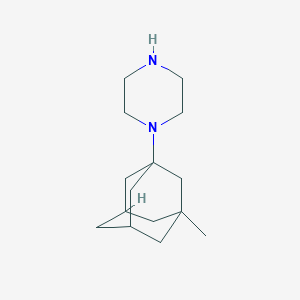

1-(3-Methyl-1-adamantyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

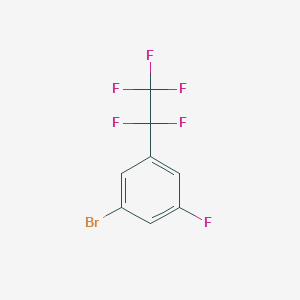

1-(3-Methyl-1-adamantyl)piperazine is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Methyl-1-adamantyl)piperazine, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

1-(3-Methyl-1-adamantyl)piperazine contains a total of 46 bonds; 20 non-H bonds, 1 rotatable bond, 5 six-membered rings, 3 eight-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

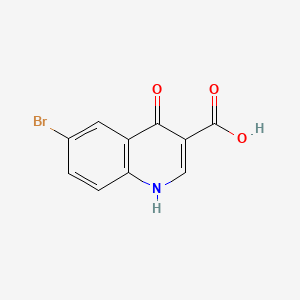

Piperazine derivatives, including 1-(3-Methyl-1-adamantyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis

1-(3-Methyl-1-adamantyl)piperazine has a molecular weight of 234.38 and a molecular formula of C15H26N2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Role in Medicinal Chemistry

The piperazine moiety, which is present in “1-(3-Methyl-1-adamantyl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

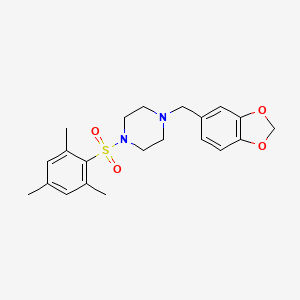

Use in Synthetic Chemistry

The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry . The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine .

Role in Pharmacokinetics

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It can also serve as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Proteomics Research

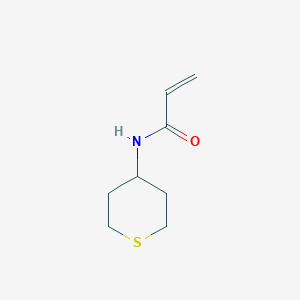

“1-(3-Methyl-1-adamantyl)piperazine” is available for purchase from various suppliers for use in proteomics research .

Mechanism of Action

Future Directions

Adamantyl-based compounds, including 1-(3-Methyl-1-adamantyl)piperazine, are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities. Their values in drug design are chronicled as multi-dimensional . The synthesis of modified and customised chalcones is becoming more popular than ever before .

properties

IUPAC Name |

1-(3-methyl-1-adamantyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIHNONTZHVMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-1-adamantyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2959761.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)